molecular formula C23H24N2O2 B040079 BRN 3630997 CAS No. 124069-13-2

BRN 3630997

Cat. No.: B040079
CAS No.: 124069-13-2
M. Wt: 361.4 g/mol
InChI Key: GCQYAODWNSJCJU-UHFFFAOYSA-N
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Description

2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol is a complex organic compound that belongs to the class of piperidines This compound is characterized by the presence of two hydroxyphenyl groups and a phenyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the Mannich reaction, where an aldehyde, an amine, and a ketone are reacted to form the piperidine ring. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield various alcohols and amines.

Scientific Research Applications

2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with various receptors and enzymes, modulating their function. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one
  • 2,6-Bis(benzimidazol-2-yl)pyridine
  • 2,6-Bis(1,2,3-triazol-4-yl)pyridine

Uniqueness

2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol is unique due to the presence of both hydroxyphenyl and phenyl groups attached to the piperidine ring This unique structure imparts specific chemical and biological properties that are not observed in similar compounds

Properties

CAS No.

124069-13-2

Molecular Formula

C23H24N2O2

Molecular Weight

361.4 g/mol

IUPAC Name

2,6-bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol

InChI

InChI=1S/C23H23NO3/c25-19-12-6-4-10-16(19)18-14-21(27)22(15-8-2-1-3-9-15)23(24-18)17-11-5-7-13-20(17)26/h1-13,18,21-27H,14H2

InChI Key

GCQYAODWNSJCJU-UHFFFAOYSA-N

SMILES

C1C(C(C(NC1C2=CC=CC=C2O)C3=CC=CC=C3O)C4=CC=CC=C4)O

Canonical SMILES

C1C(C(C(NC1C2=CC=CC=C2O)C3=CC=CC=C3O)C4=CC=CC=C4)O

Synonyms

2,6-Bis(2-hydroxyphenyl)-3-phenyl-4-piperidinamine

Origin of Product

United States

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